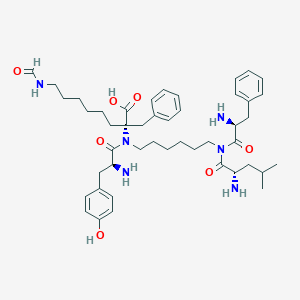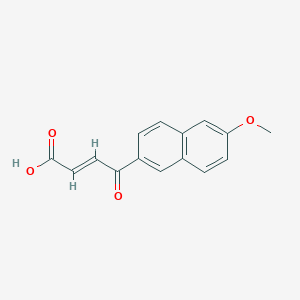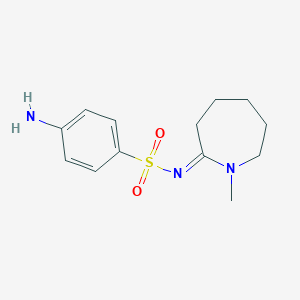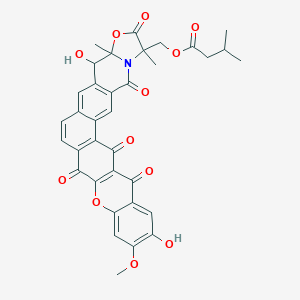
Formyl-aminohexyl-leucyl-phenylalanyl-aminohexyl-tyrosyl-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formyl-aminohexyl-leucyl-phenylalanyl-aminohexyl-tyrosyl-phenylalanine, commonly known as fMLF, is a peptide that plays a crucial role in the immune system. It is a potent chemoattractant for neutrophils, a type of white blood cell that is essential in fighting infections.
Aplicaciones Científicas De Investigación
FMLF has been extensively studied for its role in the immune system. It is commonly used in research to study the chemotaxis of neutrophils. Chemotaxis is the process by which neutrophils are attracted to an area of infection or inflammation. By studying the chemotaxis of neutrophils, researchers can gain insight into the immune response to infections and develop new treatments for diseases.
Mecanismo De Acción
FMLF acts as a chemoattractant for neutrophils by binding to a specific receptor on the surface of the cell. The receptor is called formyl peptide receptor 1 (FPR1). Once fMLF binds to FPR1, it triggers a signaling pathway that leads to the activation of the neutrophil and its migration towards the source of the fMLF.
Biochemical and Physiological Effects:
The binding of fMLF to FPR1 not only triggers the migration of neutrophils but also leads to the production of reactive oxygen species (ROS) and the release of enzymes that can destroy bacteria. ROS are highly reactive molecules that can damage bacterial cell membranes and DNA. The release of enzymes, such as elastase and myeloperoxidase, can break down bacterial proteins and prevent their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using fMLF in lab experiments is its potency. fMLF is a highly effective chemoattractant for neutrophils, which allows researchers to study the immune response to infections in a controlled environment. However, one limitation of using fMLF is its specificity. fMLF only attracts neutrophils, which may not accurately reflect the immune response to infections in vivo.
Direcciones Futuras
There are several future directions for research on fMLF. One area of interest is the development of new treatments for diseases that involve the immune system. By understanding the mechanism of action of fMLF, researchers can develop new drugs that target FPR1 and modulate the immune response. Another area of interest is the study of fMLF in vivo. By studying the chemotaxis of neutrophils in living organisms, researchers can gain a better understanding of the immune response to infections and develop new treatments for diseases.
Conclusion:
In conclusion, fMLF is a peptide that plays a crucial role in the immune system. Its potency as a chemoattractant for neutrophils has made it a valuable tool in scientific research. By studying the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of fMLF, we can gain a better understanding of the immune response to infections and develop new treatments for diseases.
Métodos De Síntesis
The synthesis of fMLF involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the final product is cleaved from the solid support and purified.
Propiedades
Número CAS |
134283-52-6 |
|---|---|
Fórmula molecular |
C46H66N6O7 |
Peso molecular |
815.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[6-[[(2S)-2-amino-4-methylpentanoyl]-[(2S)-2-amino-3-phenylpropanoyl]amino]hexyl]amino]-2-benzyl-8-formamidooctanoic acid |
InChI |
InChI=1S/C46H66N6O7/c1-34(2)29-39(47)42(55)51(43(56)40(48)30-35-17-9-7-10-18-35)27-15-5-6-16-28-52(44(57)41(49)31-36-21-23-38(54)24-22-36)46(45(58)59,32-37-19-11-8-12-20-37)25-13-3-4-14-26-50-33-53/h7-12,17-24,33-34,39-41,54H,3-6,13-16,25-32,47-49H2,1-2H3,(H,50,53)(H,58,59)/t39-,40-,41-,46-/m0/s1 |
Clave InChI |
LVQPGYOBBGNZEP-AKCYGPDLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N(CCCCCCN(C(=O)[C@H](CC1=CC=C(C=C1)O)N)[C@@](CCCCCCNC=O)(CC2=CC=CC=C2)C(=O)O)C(=O)[C@H](CC3=CC=CC=C3)N)N |
SMILES |
CC(C)CC(C(=O)N(CCCCCCN(C(=O)C(CC1=CC=C(C=C1)O)N)C(CCCCCCNC=O)(CC2=CC=CC=C2)C(=O)O)C(=O)C(CC3=CC=CC=C3)N)N |
SMILES canónico |
CC(C)CC(C(=O)N(CCCCCCN(C(=O)C(CC1=CC=C(C=C1)O)N)C(CCCCCCNC=O)(CC2=CC=CC=C2)C(=O)O)C(=O)C(CC3=CC=CC=C3)N)N |
Sinónimos |
ALPATP fAhx-Leu-Phe-Ahx-Tyr-Phe formyl-aminohexyl-leucyl-phenylalanyl-aminohexyl-tyrosyl-phenylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)


![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)




![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)
